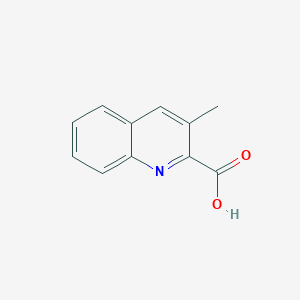

3-Methylquinoline-2-carboxylic acid

Overview

Description

“3-Methylquinoline-2-carboxylic acid” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C11H9NO2 .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular weight of “this compound” is 187.19 g/mol . The InChI string is InChI=1S/C11H9NO2/c1-7-9 (11 (13)14)6-8-4-2-3-5-10 (8)12-7/h2-6H,1H3, (H,13,14) . The Canonical SMILES string is CC1=NC2=CC=CC=C2C=C1C (=O)O .

Chemical Reactions Analysis

Quinoline and its derivatives exhibit similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 50.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 187.063328530 g/mol .

Scientific Research Applications

Hydrogen Bonded Supramolecular Framework

- Study Focus: Noncovalent weak interactions between organic bases like 2-methylquinoline and carboxylic acids.

- Findings: Structures with hydrogen bonds and other weak interactions form 1D-3D frameworks, highlighting potential applications in materials science (Jin et al., 2012).

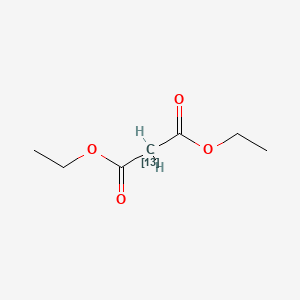

Esterification Reactions

- Study Focus: Optimization of the esterification reaction of 2-methylquinoline-3-carboxylic acid.

- Findings: Enhanced methodology for esterification, indicating its potential in organic synthesis and industrial applications (Gao Wen-tao, 2009).

Complex Formation with Metals

- Study Focus: Stability of binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid.

- Findings: Investigation of stability constants and species distribution, suggesting applications in coordination chemistry and possibly in the creation of new materials (Henríquez et al., 2021).

Catalysis in Organic Synthesis

- Study Focus: Use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate in the synthesis of polyhydroquinoline derivatives.

- Findings: Efficient and clean synthesis method, highlighting the role of this compound in catalysis and pharmaceutical synthesis (Khaligh, 2014).

Photoluminescence and Semiconductor Properties

- Study Focus: Photoluminescence and semiconductor properties of a zinc complex with a 3-hydroxy-2-methylquinoline-4-carboxylic acid derivative.

- Findings: Blue emission and narrow optical band gap observed, indicating potential applications in optoelectronic devices (Yi et al., 2019).

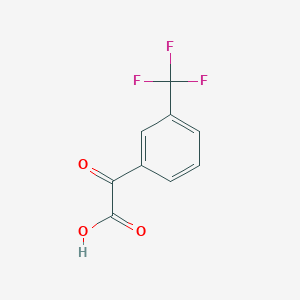

Photodegradation in Aqueous Systems

- Study Focus: Photodegradation of quinolinecarboxylic herbicides.

- Findings: Insights into the environmental behavior and degradation pathways of these compounds, relevant to environmental chemistry and pollution control (Pinna & Pusino, 2012).

Mechanism of Action

Target of Action

3-Methylquinoline-2-carboxylic acid, like other quinoline derivatives, is believed to interact with various cellular targets. Quinoline derivatives are known for their versatile applications in medicinal chemistry and are often used as scaffolds in drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound remain to be elucidated.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, often depending on the specific functional groups present on the quinoline scaffold .

Pharmacokinetics

These properties greatly influence a compound’s bioavailability and therapeutic potential .

Result of Action

Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, and there is ongoing research into their potential biological and pharmaceutical activities . The development of new effective inhibitors of enzymes like CK2 is still an active area of research .

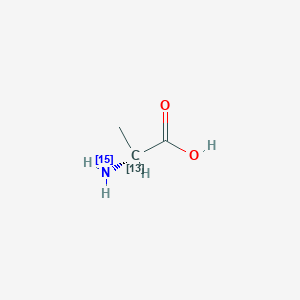

Biochemical Analysis

Biochemical Properties

3-Methylquinoline-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in altered cellular responses and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. For example, studies have indicated that high doses of this compound can cause hepatotoxicity in animal models, highlighting the importance of dosage regulation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different tissues . The distribution pattern of this compound can impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in biochemical processes.

Properties

IUPAC Name |

3-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCSDDOCZANXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544313 | |

| Record name | 3-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92513-28-5 | |

| Record name | 3-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

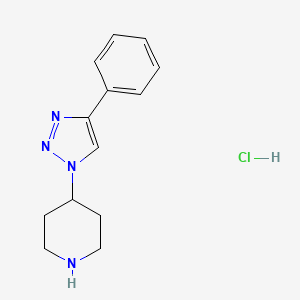

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazin-3-ylmethanol](/img/structure/B1611107.png)

![Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate](/img/structure/B1611108.png)

![Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1611116.png)

![2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B1611129.png)